molecular formula C30H32Cl3NO B12085567 Lumefantrine Impurity A

Lumefantrine Impurity A

Cat. No.: B12085567
M. Wt: 528.9 g/mol
InChI Key: AGQOFEQBDUCCRH-MFKUBSTISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lumefantrine Impurity A, also referred to as desbenzylketo lumefantrine (DBK), is a specified degradation product of the antimalarial drug lumefantrine. It is structurally characterized by the replacement of the benzyl group in lumefantrine with a keto function, resulting in the molecular formula C₂₆H₂₄Cl₃NO . DBK is formed under oxidative and acidic stress conditions and has been detected in accelerated stability studies and real-market samples of lumefantrine-based finished pharmaceutical products (FPPs) at concentrations ranging from 0.03% to 0.12% .

Key analytical properties of DBK include:

  • Retention Time (RT): 0.33 relative to lumefantrine (RRT ~0.33) .
  • UV Absorption: Maximum absorption at ~266 nm, distinct from lumefantrine (~234 nm) due to structural differences .

Properties

Molecular Formula

C30H32Cl3NO

Molecular Weight

528.9 g/mol

IUPAC Name

2-(dibutylamino)-2-[(9E)-2,7-dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]ethanol

InChI

InChI=1S/C30H32Cl3NO/c1-3-5-13-34(14-6-4-2)29(19-35)28-18-23(33)17-27-25(15-20-7-9-21(31)10-8-20)26-16-22(32)11-12-24(26)30(27)28/h7-12,15-18,29,35H,3-6,13-14,19H2,1-2H3/b25-15+

InChI Key

AGQOFEQBDUCCRH-MFKUBSTISA-N

Isomeric SMILES

CCCCN(CCCC)C(CO)C1=CC(=CC\2=C1C3=C(/C2=C\C4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl

Canonical SMILES

CCCCN(CCCC)C(CO)C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Condensation Reaction Dynamics

The formation of this compound is intrinsically linked to the synthesis of lumefantrine itself. The reaction involves the base-catalyzed condensation of α-(di-N-butylaminomethyl)-2,7-dichloro-4-fluorenol (1) with 4-chlorobenzaldehyde (2) in a mixed solvent system. The process generates a mixture of (E)- and (Z)-isomers, with the latter constituting Impurity A.

Reaction Conditions :

  • Solvent System : A combination of alcoholic solvents (e.g., methanol, ethanol) with aromatic hydrocarbons (e.g., toluene) or esters (e.g., ethyl acetate) is typically employed.

  • Base Catalysts : Sodium hydroxide (NaOH) or potassium hydroxide (KOH) at concentrations of 0.18–0.057 mol/L.

  • Temperature : Reactions are conducted at 25–50°C, with lower temperatures favoring kinetic control (E-isomer) and higher temperatures promoting thermodynamic equilibration (Z-isomer).

Mechanistic Insight :
The condensation proceeds via a nucleophilic addition-elimination mechanism, where the base deprotonates the fluorenol intermediate, enabling attack on the aldehyde. Steric and electronic factors influence the stereoselectivity, with the Z-isomer forming due to hindered rotation around the newly formed double bond.

Isolation and Purification Techniques

Recrystallization Strategies

Isolation of Impurity A requires selective crystallization from the E/Z isomer mixture. The patent CN103304431A details a multi-step recrystallization protocol:

  • Initial Crystallization :

    • The crude product is dissolved in ethyl acetate at 60°C and cooled to 25°C at 15°C/hour, precipitating predominantly Z-isomer (Impurity A).

    • Yield : ~30% Z-isomer with 85–90% purity.

  • Filtrate Processing :

    • The mother liquor is concentrated and subjected to secondary crystallization at 10°C, yielding additional Z-isomer.

    • Cumulative Yield : 45–50% after three cycles.

Solvent Effects :

  • Ethyl Acetate : Favors Z-isomer crystallization due to its moderate polarity and hydrogen-bonding capacity.

  • Toluene/Methanol Mixtures : Used in initial reaction steps to enhance solubility of intermediates.

Analytical Characterization of Impurity A

Chromatographic Profiling

HPLC Conditions :

  • Column : C18 (250 × 4.6 mm, 5 µm)

  • Mobile Phase : Acetonitrile:phosphate buffer (pH 3.0) (70:30 v/v)

  • Retention Times :

    • Lumefantrine (E-isomer): 12.4 min

    • Impurity A (Z-isomer): 14.2 min

Spectroscopic Data

1H NMR (CDCl3, 300 MHz) :

  • δ 7.54–7.44 (m, 4H, aromatic H)

  • δ 6.92 (s, 1H, benzylidene CH)

  • δ 4.12 (br s, 1H, OH)

13C NMR (CDCl3, 75 MHz) :

  • δ 141.97 (C=O), 134.42 (aromatic C-Cl), 68.61 (CH-OH)

IR (KBr) :

  • 3412 cm⁻¹ (O-H stretch), 1630 cm⁻¹ (C=C)

Factors Influencing Isomer Distribution

Reaction Parameters

ParameterEffect on E/Z RatioOptimal Condition for Z-Isomer
Temperature↑ Temp → ↑ Z50–60°C
Solvent Polarity↑ Polarity → ↑ EToluene/ethyl acetate
Base StrengthStrong base → ↑ ZKOH > NaOH

Kinetic vs. Thermodynamic Control

  • Kinetic Product (E-isomer) : Forms rapidly at low temperatures (25°C) due to less steric hindrance.

  • Thermodynamic Product (Z-isomer) : Dominates at higher temperatures (50°C) via retro-aldol equilibration.

Industrial-Scale Considerations

Process Optimization

  • Cost Efficiency : Ethyl acetate is preferred over dichloromethane due to lower toxicity and cost.

  • Yield Maximization : Recycling mother liquor improves cumulative Z-isomer yield to 60–65%.

Regulatory Compliance

  • ICH Guidelines : Impurity A must be controlled at ≤0.15% in final drug substance.

  • Pharmacopeial Standards : USP Reference Standard for Impurity A specifies ≥95% purity .

Chemical Reactions Analysis

Types of Reactions

1-(RS)-2-(Dibutylamino)-2-[2,7-dichloro-9-(4-chlorobenxylidene)]-9H-fluoren-4-yl]ethanol can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction could produce fluorenyl alcohols.

Scientific Research Applications

Impurity Characterization

Analytical Techniques
The characterization of Lumefantrine Impurity A has been primarily conducted using High-Performance Liquid Chromatography (HPLC) coupled with various detection methods, including UV and mass spectrometry. These techniques enable the separation and identification of impurities in pharmaceutical products. For instance, a study established a comprehensive impurity profile using HPLC-DAD/UV-ESI/ion trap/MS, identifying several new impurities, including this compound, which were characterized based on their spectral data .

Stability Studies
Stability studies are crucial for understanding how this compound behaves under various conditions. Research has shown that stress testing and long-term stability assessments can reveal the degradation pathways of lumefantrine and its related impurities. For example, new degradation products were identified during stability trials, highlighting the need for ongoing monitoring of these impurities in finished pharmaceutical products .

Toxicological Assessment

In-Silico Toxicity Predictions
In-silico models such as Toxtree® and Derek® have been employed to predict the toxicity of this compound. These models assess structural alerts for mutagenicity and other toxicological endpoints. Studies indicate that the toxicity risk associated with this compound is comparable to that of lumefantrine itself, necessitating careful consideration during drug formulation .

Regulatory Considerations
Regulatory bodies such as the FDA emphasize the importance of characterizing impurities like this compound due to their potential genotoxic effects. The FDA recommends conducting bacterial reverse mutation studies (Ames assays) to evaluate the genotoxicity of lumefantrine impurities . Establishing acceptable limits for these impurities is critical to ensure patient safety.

Case Studies

Clinical Trials and Efficacy
Clinical trials assessing the efficacy of artemether-lumefantrine combinations have shown high rates of clinical and parasitological response. However, the presence of impurities like this compound could impact treatment outcomes if their levels exceed acceptable limits . For instance, a trial involving pregnant women found no adverse effects related to drug exposure; however, ongoing monitoring for potential complications is recommended due to the presence of impurities .

Regulatory Framework

International Guidelines
The International Conference on Harmonization (ICH) guidelines stipulate that known and unknown impurities must be controlled below specified thresholds (0.15% for known and 0.10% for unknown impurities). Compliance with these guidelines ensures that pharmaceuticals are safe for human consumption . Regulatory submissions must include comprehensive impurity profiles and toxicological assessments to meet these standards.

Mechanism of Action

The mechanism of action of 1-(RS)-2-(Dibutylamino)-2-[2,7-dichloro-9-(4-chlorobenxylidene)]-9H-fluoren-4-yl]ethanol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Structural and Analytical Differences

The table below summarizes key structural and chromatographic differences between DBK and other lumefantrine-related impurities:

Impurity Molecular Formula Structural Feature Retention Time (Relative to Lumefantrine) UV λmax (nm) Detection Source
DBK C₂₆H₂₄Cl₃NO Keto group replaces benzyl 0.33 266 Acidic/oxidative degradation
N-Oxide Lumefantrine C₃₀H₂₄Cl₃NO₂ Addition of an oxide group 1.26 (acidic stress) / 3.17 (oxidative stress) Similar to API Oxidative degradation
Desbutyl Lumefantrine C₂₈H₂₄Cl₃NO Loss of butyl group Not reported Not reported Process-related
Impurity BB C₃₀H₂₈Cl₆O₂ Bioxirane structure Not reported Not reported Synthetic byproduct
Isomeric Compounds (6,7,9) C₃₀H₃₂Cl₃NO₂ Hydroxyl groups at different aromatic positions Variable Similar to API Oxidative degradation

Toxicity Profiles

Toxicological predictions using Toxtree® and Derek® reveal significant differences:

Impurity General Toxicity (Cramer Class) Genotoxicity Alerts Specific Toxicity Alerts
DBK III None Photo-toxicity, allergenicity, hERG inhibition, α2μ-globulin nephropathy
N-Oxide Lumefantrine III Polycyclic aromatic hydrocarbons hERG inhibition, α2μ-globulin nephropathy
Impurity BB III Chromosomal damage, mutagenicity Carcinogenicity, developmental toxicity, skin irritation, sensitization
Lumefantrine (API) III Halogenated benzene, H-acceptor-path3-H-acceptor hERG inhibition, α2μ-globulin nephropathy
  • DBK vs. API: DBK shares general toxicity (Class III) with lumefantrine but lacks genotoxic alerts. However, it uniquely triggers photo-toxicity and allergenicity warnings .
  • Impurity BB: Exhibits higher risk due to carcinogenicity and developmental toxicity alerts, necessitating stricter control (Ph. Int. limit: 0.3%) .

Regulatory and Stability Considerations

  • Specification Limits: DBK: Not yet specified in pharmacopeias but observed up to 0.12% in market samples . Impurity BB: Ph. Int. limit of 0.3% due to severe toxicity .
  • Stability Behavior:
    • DBK is stable under long-term storage and accelerates degradation conditions, unlike N-oxide lumefantrine, which forms predominantly under oxidative stress .

Biological Activity

Lumefantrine, a key component in the treatment of malaria, is often combined with artemether to enhance therapeutic efficacy. However, impurities such as Lumefantrine Impurity A have raised concerns regarding their biological activity and potential toxicity. This article provides a comprehensive overview of the biological activity of this compound, drawing from diverse research studies and findings.

Overview of Lumefantrine and Its Impurities

Lumefantrine is a synthetic antimalarial agent that belongs to the class of aryl amino alcohols. It is primarily used in combination with artemether for treating uncomplicated malaria caused by Plasmodium falciparum. The presence of impurities, including this compound, necessitates thorough investigation due to their potential impact on safety and efficacy.

1. Genotoxicity Studies

Research has indicated that lumefantrine impurities, including this compound, exhibit structural alerts for genotoxicity. Ames assays conducted on these compounds suggest a potential risk for mutagenicity, necessitating further in vivo studies to evaluate their toxicological profiles .

2. Pharmacokinetics and Bioavailability

The bioavailability of lumefantrine is significantly affected by its formulation and the presence of food. Studies have shown that solid dispersion formulations can enhance the bioavailability of lumefantrine up to 48-fold compared to conventional formulations . However, the impact of this compound on pharmacokinetics remains underexplored.

Case Study 1: HPLC Analysis

A high-performance liquid chromatography (HPLC) study was conducted to assess the separation and quantification of lumefantrine impurities in pharmaceutical formulations. The study demonstrated effective separation of this compound from the active ingredient and other known impurities, indicating its presence in significant quantities .

Compound Retention Time (min) Relative Response Factor
Lumefantrine37.7211.0
This compound4.9670.04
Artemisinin8.6421.0
Dihydroartemisinin5.3961.8

Case Study 2: Toxicological Profiling

An in-silico toxicological investigation using tools like Toxtree® indicated that lumefantrine-related impurities pose a comparable toxicity risk to other known antimalarials . This highlights the need for rigorous testing of this compound to establish its safety profile.

1. Interaction with CYP Enzymes

In vitro studies have characterized the interaction potential of lumefantrine and its impurities with cytochrome P450 enzymes, particularly CYP3A4. This enzyme is crucial for drug metabolism, and findings suggest that impurities may alter the metabolism of co-administered drugs .

2. Stability Studies

Stability-indicating studies have shown that lumefantrine and its impurities remain stable under various storage conditions, but degradation products can form over time . The implications of these findings on the biological activity of this compound require further investigation.

Q & A

Q. What analytical methods are recommended for detecting Lumefantrine Impurity A in pharmaceutical formulations?

Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the primary method for quantifying this compound. A validated approach involves spiking samples with known impurity concentrations (e.g., 0.5 μg/ml) and using a mobile phase optimized for separation (e.g., acetonitrile-phosphate buffer) . System suitability tests, such as repeatability of retention times and resolution between peaks, ensure method robustness .

Q. How are system suitability parameters established for HPLC methods analyzing this compound?

System suitability is validated by injecting six replicates of a spiked solution containing Lumefantrine and its impurities (e.g., 250 μg/ml drug, 0.5 μg/ml impurities). Parameters like %RSD for peak areas (<2.0%), tailing factor (<2.0), and resolution (>2.0 between adjacent peaks) must comply with ICH guidelines .

Q. What are the critical steps in preparing spiked samples for impurity quantification?

  • Stock solution : Accurately weigh 5 mg of Impurity A, dissolve in diluent (e.g., methanol:water 70:30), and sonicate.
  • Spiked solution : Add 1 ml of stock solution to 50 mg of Lumefantrine in a volumetric flask, dilute to mark, and filter through 0.45 μm syringe filters to remove particulates .

Q. How do regulatory guidelines influence impurity control strategies for this compound?

ICH Q2(R2) mandates method validation for specificity, accuracy, and precision. For example, forced degradation studies (acid/base hydrolysis, oxidation) are required to confirm method stability-indicating properties. Impurities above 0.1% must be identified and quantified .

Advanced Research Questions

Q. How can Design of Experiments (DOE) optimize RP-HPLC conditions for separating this compound from co-eluting impurities?

Central Composite Design (CCD) evaluates variables like flow rate, acetonitrile concentration, and column temperature. For example, a study optimized resolution between Lumefantrine and Impurity A by analyzing main effects and interactions (e.g., pH and organic modifier ratio), achieving a retention time difference of >3 minutes .

Q. What advanced techniques characterize the structural identity of this compound in degradation studies?

LC-MS/MS with electrospray ionization (ESI) and UV-DAD spectral matching are used. For example, a study identified a novel degradation product (DBK) in market samples by comparing fragmentation patterns and retention times with synthetic standards .

Q. What in silico tools predict the toxicity of this compound, and how do their predictions compare to the parent compound?

Tools like Toxtree® and Derek® assess structural alerts for genotoxicity or hepatotoxicity. A 2011 study found that Impurity A’s toxicity profile was comparable to Lumefantrine, with no additional mutagenic flags, but emphasized the need for in vivo validation .

Q. How do forced degradation studies under ICH conditions inform this compound’s stability profile?

Stress testing (e.g., 0.1N HCl, 3% H₂O₂, 80°C) reveals degradation pathways. For example, oxidative stress generates Impurity A at 0.8% after 24 hours, requiring method adjustments to resolve it from other degradation products .

Q. What statistical approaches validate the robustness of impurity quantification methods?

Intermediate precision studies (e.g., inter-day, inter-analyst) and ANOVA analyze variance in impurity recovery (target: 98–102%). A 2023 study reported %RSD <1.5% for Impurity A across three laboratories using the same HPLC protocol .

Q. How are impurity limits justified in compliance with pharmacopeial standards?

Limits are based on (i) batch data from 30+ production lots, (ii) toxicity thresholds from Ames tests, and (iii) analytical capability (e.g., 0.05% reporting threshold). For Impurity A, a 0.2% specification was set using ICH Q3A/B criteria .

Methodological Tables

Q. Table 1: System Suitability Parameters for this compound Analysis

ParameterAcceptance CriteriaObserved Value (n=6)
Retention Time RSD≤1.0%0.45%
Peak Area RSD≤2.0%1.2%
Resolution (vs. LF)≥2.03.8
Source: Adapted from

Q. Table 2: Forced Degradation Results for Lumefantrine API

ConditionImpurity A (%)Degradation Products Identified
Acid Hydrolysis0.3DBK, Impurity B
Oxidative Stress0.8Impurity A, DBK
Photolysis0.1None
Source:

Q. Table 3: CCD-Optimized HPLC Conditions

VariableOptimal Value
Flow Rate (ml/min)1.2
Acetonitrile (%)65
Column Temperature (°C)40
Source:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.